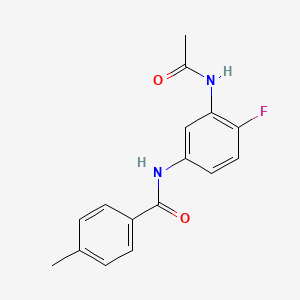
1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide, also known as SR9009, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a selective androgen receptor modulator (SARM) that has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide works by activating a protein called REV-ERBα, which plays a key role in regulating the body's circadian rhythm. By activating this protein, 1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide can help to increase energy metabolism and improve overall metabolic function. Additionally, 1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide has been shown to increase the production of mitochondria, which are the energy-producing organelles in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide are numerous and varied. Some of the most notable effects include increased energy metabolism, improved insulin sensitivity, and enhanced endurance and physical performance. Additionally, 1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory and oxidative stress-related conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide is its ability to selectively target specific tissues and organs, which makes it a useful tool in scientific research. Additionally, 1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide has a relatively short half-life, which allows for precise dosing and control in lab experiments. However, one of the limitations of 1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide is its relatively high cost, which may limit its accessibility for some researchers.
Direcciones Futuras
There are numerous potential future directions for research on 1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide. Some of the most promising areas of research include its potential as a treatment for metabolic disorders such as obesity and type 2 diabetes, as well as its potential as a performance-enhancing drug in the sports industry. Additionally, further research is needed to fully understand the long-term effects of 1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide on human health and to determine its safety and efficacy as a therapeutic agent.
Métodos De Síntesis
1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide is synthesized through a multi-step process that involves the use of various chemical reagents and catalysts. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process requires a high degree of expertise and precision to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide has been the subject of numerous scientific studies that have explored its potential applications in various fields. Some of the most promising areas of research include its potential as a treatment for metabolic disorders such as obesity and type 2 diabetes, as well as its potential as a performance-enhancing drug in the sports industry.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-14-11(15)12(6-3-7-12)9-4-2-5-10(13)8-9/h2,4-5,8H,3,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZXRSHMVUZHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509163.png)

![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7509171.png)
![N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)




![Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7509235.png)

![1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509241.png)
